1-Ethoxypiperazine
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Overview
Description
1-Ethoxypiperazine is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
1-Ethoxypiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Ethoxypiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Cyclization: Cyclization reactions can form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted piperazines and other heterocyclic compounds .
Scientific Research Applications
1-Ethoxypiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxypiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Ethoxypiperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, widely used in medicinal chemistry for its anthelmintic properties.
Morpholine: Another six-membered ring containing nitrogen and oxygen, used in various industrial applications.
Piperidine: A six-membered ring with a single nitrogen atom, commonly used in the synthesis of pharmaceuticals.
This compound is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Biological Activity
1-Ethoxypiperazine is a derivative of piperazine, a cyclic organic compound that has been extensively studied for its biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to the piperazine ring. This modification can influence its solubility, stability, and interaction with biological targets. The molecular formula for this compound is C6H13N.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that compounds containing the piperazine moiety demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, various substituted piperazines were tested for their antimicrobial activities, revealing that certain derivatives had zones of inhibition comparable to standard antibiotics like penicillin .
Table 1: Antibacterial Activity of Piperazine Derivatives
Compound | Target Bacteria | Zone of Inhibition (cm) |
---|---|---|
This compound | Staphylococcus aureus | 2.5 |
This compound | Escherichia coli | 2.0 |
Penicillin | Staphylococcus aureus | 3.0 |
Penicillin | Escherichia coli | 3.5 |
Neuropharmacological Effects
Piperazine derivatives, including this compound, have been investigated for their neuropharmacological properties. They are known to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. A study demonstrated that modifications to the piperazine ring can enhance the affinity for these receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Case Study: Dual MAO-B/AChE Inhibitors
Recent research focused on synthesizing chalcone derivatives with an N-methylpiperazine moiety showed promising results in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes. The study highlighted that compounds derived from piperazine exhibited IC50 values in the low micromolar range against these targets, indicating their potential as multi-target drugs for neurodegenerative diseases .
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Piperazine derivatives can exhibit toxicity at higher concentrations or with prolonged exposure. Reports indicate that certain piperazine compounds can cause hepatotoxicity and skin irritation upon contact . Therefore, further studies are needed to assess the safety margins and therapeutic indices of this compound.
Properties
IUPAC Name |
1-ethoxypiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-9-8-5-3-7-4-6-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAYBNWTYECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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